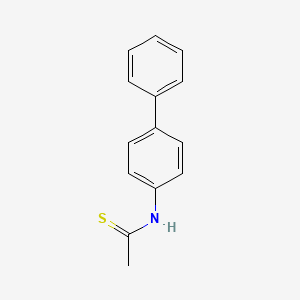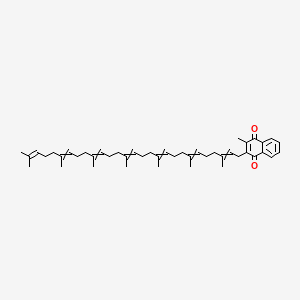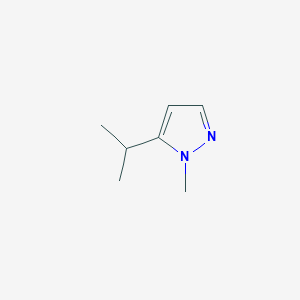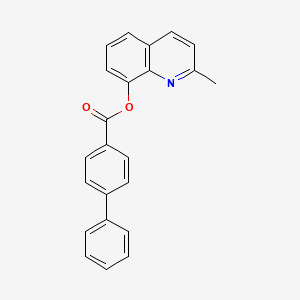
N-(biphenyl-4-yl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(biphenyl-4-yl)ethanethioamide: is an organic compound that features a biphenyl group attached to an ethanethioamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Biphenyl-4-ylamine and Ethanethioamide Reaction: One common method involves the reaction of biphenyl-4-ylamine with ethanethioamide under controlled conditions. This reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or acetonitrile.
Thioamide Formation: Another approach involves the formation of the thioamide group through the reaction of a biphenyl derivative with a thioamide precursor. This method may involve the use of reagents such as phosphorus pentasulfide or Lawesson’s reagent.
Industrial Production Methods: Industrial production of N-(biphenyl-4-yl)ethanethioamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(biphenyl-4-yl)ethanethioamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of the corresponding amine or thiol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives, sulfonated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(biphenyl-4-yl)ethanethioamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of N-(biphenyl-4-yl)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(biphenyl-4-yl)acetamide: Similar structure but with an acetamide group instead of a thioamide group.
N-(biphenyl-4-yl)benzamide: Features a benzamide group, offering different chemical properties and reactivity.
N-(biphenyl-4-yl)thiourea: Contains a thiourea group, which may exhibit different biological activities.
Uniqueness: N-(biphenyl-4-yl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactivity that are not observed in similar compounds with different substituents.
Eigenschaften
Molekularformel |
C14H13NS |
|---|---|
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
N-(4-phenylphenyl)ethanethioamide |
InChI |
InChI=1S/C14H13NS/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |
InChI-Schlüssel |
CKLABWXWBJULPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide](/img/structure/B12466330.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12466336.png)


![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate](/img/structure/B12466353.png)
![6-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B12466357.png)
![5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12466364.png)


![tert-butyl N-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate](/img/structure/B12466390.png)

![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12466398.png)

![3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B12466412.png)
